5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid
CAS No.: 893729-95-8
Cat. No.: VC17289444
Molecular Formula: C12H8N2O3
Molecular Weight: 228.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893729-95-8 |
|---|---|
| Molecular Formula | C12H8N2O3 |
| Molecular Weight | 228.20 g/mol |
| IUPAC Name | 5-(1H-benzimidazol-2-yl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H8N2O3/c15-12(16)10-6-5-9(17-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H,13,14)(H,15,16) |
| Standard InChI Key | CDMKSEPSILMYEO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole core fused to a furan ring via a carbon-carbon bond at the 2-position of the benzimidazole and the 5-position of the furan. The carboxylic acid group at the furan’s 2-position introduces hydrogen-bonding capacity and ionic character under physiological conditions. Key structural identifiers include:
Table 1: Structural and Physicochemical Data
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 5-(1H-Benzimidazol-2-yl)furan-2-carboxylic acid |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C(=O)O |
| InChIKey | CDMKSEPSILMYEO-UHFFFAOYSA-N |
| Molecular Weight | 228.20 g/mol |
| Hydrogen Bond Donors | 2 (NH of benzimidazole, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O of furan, COOH) |
The planar benzimidazole system enables π-π stacking interactions, while the furan-carboxylic acid moiety enhances solubility in polar solvents .
Synthesis and Structural Modification
Condensation-Based Synthesis
The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine with furan-2-carboxylic acid derivatives. A representative pathway involves:
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Intermediate Formation: Reaction of 2-furoic acid with thionyl chloride to yield 2-furoyl chloride.
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Cyclocondensation: Heating o-phenylenediamine with 2-furoyl chloride in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours .
Equation:
Yield optimization studies indicate that electron-withdrawing substituents on the furan ring improve cyclization efficiency .
Derivative Design Strategies
Structural modifications focus on:
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Position 5 of Benzimidazole: Replacing -H with -COOH or -SO₃H to modulate electronic effects.
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Heterocycle Variation: Substituting furan with pyrrole or thiophene to alter aromaticity and binding affinity .
Comparative studies show that the -COOH group at position 5 enhances UV absorption but reduces antioxidant potency compared to -H analogs .
Biological Activity Profiles
Photoprotective Efficacy
In vitro SPF (Sun Protection Factor) assessments reveal moderate UVB-filtering capacity:
Table 2: Photoprotective Activity Comparison
| Compound | SPF Value | Substituent (Position 5) | Heterocycle (Position 2) |
|---|---|---|---|
| 5-(1H-BzIm)Furan-2-COOH | 12.4 | -COOH | Furan |
| Analog with -H | 18.9 | -H | Furan |
| PBSA (Reference) | 8.7 | -SO₃H | Phenyl |
The carboxylic acid group reduces SPF compared to -H analogs due to increased hydrophilicity and reduced skin permeability .
Antioxidant Mechanisms
Radical scavenging assays demonstrate dose-dependent activity:
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DPPH Test: IC₅₀ = 128.5 µg/mL (moderate activity compared to ascorbic acid, IC₅₀ = 12.7 µg/mL).
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FRAP Assay: 2,890 μmol TE/g, indicating moderate ferric ion reduction capacity .
Electron-donating groups (-OH, -NH₂) on the benzimidazole ring improve antioxidant performance, but the -COOH group’s electron-withdrawing nature limits this effect .
Pharmacological Applications and Challenges
Dermatological Formulations
The compound’s UV absorption and antifungal properties suggest utility in:
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Sunscreen Creams: As a supplementary UVB filter.
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Antimycotic Topicals: For athlete’s foot and candidiasis.
Anticancer Prospects
While direct evidence is limited, structurally related benzimidazoles exhibit antiproliferative effects against melanoma (IC₅₀ = 9.8 µM for analog 14 in SK-MEL-28 cells) . The furan-carboxylic acid moiety may chelate metal ions critical for tumor cell metabolism, warranting further study.
Comparative Analysis with Benzimidazole Derivatives
Table 3: Bioactivity Benchmarking
| Derivative | SPF | DPPH IC₅₀ (µg/mL) | Antifungal MIC (µg/mL) |
|---|---|---|---|
| 5-(1H-BzIm)Furan-2-COOH | 12.4 | 128.5 | 32–64 |
| Pyrrole Analog (-H) | 22.7 | 64.1 | 16–32 |
| Thiophene Analog (-SO₃H) | 9.8 | 210.4 | 64–128 |
The pyrrole analog outperforms furan derivatives in SPF and antioxidant metrics, highlighting heterocycle electronegativity as a critical design parameter .
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